1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a tetrazole ring, a piperazine ring, and a ketone group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings, followed by their coupling. For instance, the tetrazole ring could be synthesized using a method such as the Hantzsch reaction . The piperazine ring could be synthesized from a diamine and a diketone . Finally, these rings could be coupled together using a suitable reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to determine its structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the tetrazole and piperazine rings, as well as the ketone group. These groups could participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar tetrazole and piperazine rings could make it more soluble in polar solvents .Scientific Research Applications
Synthesis and Receptor Antagonist Activity
Research into the synthesis and activity of compounds structurally related to 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one has shown promising results in the field of serotonin and dopamine receptor antagonism. One study highlighted the preparation and testing of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives for 5-HT2 and alpha 1 receptor antagonist activity. Among the synthesized compounds, certain derivatives exhibited potent 5-HT2 antagonist activity, surpassing known compounds such as ritanserin, without showing alpha 1 antagonist activity in vivo (Watanabe et al., 1992).
Antiviral and Antimicrobial Activities
A series of new urea and thiourea derivatives of piperazine, doped with Febuxostat, was synthesized and evaluated for their antiviral against Tobacco mosaic virus (TMV) and antimicrobial activities. This study revealed that certain compounds demonstrated promising antiviral and potent antimicrobial activities, indicating the potential of these compounds in the treatment of infectious diseases (Reddy et al., 2013).
Antibacterial and Biofilm Inhibition
Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized and tested for their antibacterial and cytotoxic activities. One particular compound displayed exceptional antibacterial efficacies and biofilm inhibition activities, suggesting its application in combating bacterial infections and biofilm-associated diseases (Mekky & Sanad, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN6O/c1-2-20(17-7-4-3-5-8-17)22(30)28-13-11-27(12-14-28)16-21-24-25-26-29(21)19-10-6-9-18(23)15-19/h3-10,15,20H,2,11-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAQFKXUEILCEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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